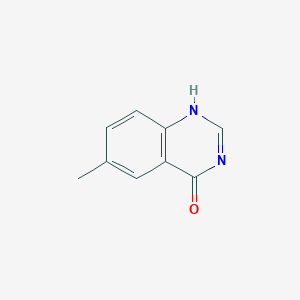

6-Methylquinazolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCDXPIFJIVICL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308080 | |

| Record name | 6-methylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19181-53-4 | |

| Record name | 19181-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylquinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methylquinazolin-4-one (CAS 19181-53-4): Physicochemical Properties, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-methylquinazolin-4-one (CAS 19181-53-4), a heterocyclic compound of significant interest in medicinal chemistry. This document moves beyond a simple data sheet to offer an in-depth analysis of its physicochemical characteristics, synthetic methodologies, and a critical evaluation of its biological activities, with a focus on its potential in drug discovery and development.

Compound Identity and Physicochemical Profile

6-Methylquinazolin-4-one, also known as 4-hydroxy-6-methylquinazoline, is a derivative of the quinazoline scaffold, a core structure found in numerous biologically active compounds.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 19181-53-4 | [2] |

| Molecular Formula | C₉H₈N₂O | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| IUPAC Name | 6-methyl-3H-quinazolin-4-one | [2] |

| Synonyms | 4-Hydroxy-6-methylquinazoline, 6-Methyl-4(3H)-quinazolinone | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 238-240 °C | |

| Boiling Point | 334.6±35.0 °C (Predicted) | |

| Density | 1.26±0.1 g/cm³ (Predicted) | |

| pKa | 2.06±0.20 (Predicted) | |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis and Characterization: A Protocol-Driven Approach

The synthesis of 6-methylquinazolin-4-one can be achieved through various routes. A common and efficient method involves the cyclization of an appropriately substituted anthranilamide derivative. The following protocol is a well-established procedure.

Synthetic Protocol: From 2-Amino-5-methylbenzamide

This protocol details the synthesis of 6-methylquinazolin-4-one from commercially available 2-amino-5-methylbenzamide and trimethyl orthoformate.

Materials:

-

2-Amino-5-methylbenzamide

-

Trimethyl orthoformate

-

Concentrated hydrochloric acid

-

2 M aqueous sodium hydroxide solution

-

Distilled water

-

Methanol

-

Ether

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Buchner funnel and flask

Procedure:

-

In a round-bottom flask, prepare a mixed solution of 2-amino-5-methylbenzamide (1 equivalent) and trimethyl orthoformate (14 equivalents).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add concentrated hydrochloric acid (1.5 equivalents) to the cooled solution while stirring.

-

Remove the ice bath and continue stirring the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent by distillation under reduced pressure using a rotary evaporator.

-

Dilute the obtained residue with distilled water and neutralize it with a 2 M aqueous sodium hydroxide solution until a neutral pH is achieved.

-

Collect the precipitated solid product by filtration using a Buchner funnel.

-

Wash the collected solid sequentially with distilled water, methanol, and ether.

-

Dry the final product, 6-methyl-4-hydroxyquinazoline, under vacuum.

Analytical Characterization Workflow

A robust analytical workflow is crucial to confirm the identity and purity of the synthesized compound.

Caption: Workflow for the purification and analytical characterization of 6-methylquinazolin-4-one.

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆): The spectrum is expected to show characteristic peaks for the aromatic protons on the quinazoline ring and the methyl group protons.

-

¹³C NMR (DMSO-d₆): The spectrum should display signals corresponding to all nine carbon atoms in the molecule, including the carbonyl carbon and the carbons of the aromatic rings and the methyl group.

-

FT-IR (KBr): Characteristic absorption bands are expected for N-H stretching, C=O stretching of the amide, and C=C stretching of the aromatic rings.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Biological Activities and Therapeutic Potential

The quinazolinone scaffold is a well-recognized pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities.[1][2] 6-Methylquinazolin-4-one and its analogues have shown promise in several therapeutic areas.

Anticancer Activity

Derivatives of 6-methylquinazolin-4-one have demonstrated significant potential as anticancer agents.[4][5][6] The proposed mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

-

BRD9 Inhibition: 6-Methylquinazolin-4-one-based compounds have been identified as novel binders of the bromodomain-containing protein 9 (BRD9), an epigenetic reader implicated in certain cancers.[2][7][8][9]

-

EGFR Inhibition: The quinazoline scaffold is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of 6-methylquinazolin-4-one on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

6-Methylquinazolin-4-one stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of 6-methylquinazolin-4-one in the complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11][12]

Caption: A generalized workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Quinazolinone derivatives have been widely reported to possess anti-inflammatory properties.[1][6][13][14][15][16][17][18][19] The mechanism is often attributed to the inhibition of inflammatory mediators and enzymes.

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar albino rats

-

6-Methylquinazolin-4-one suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Carrageenan solution (1% in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups: control (vehicle), standard drug, and test compound groups (different doses).

-

Administer the vehicle, standard drug, or test compound orally.

-

After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.[15]

Safety and Toxicology

Preliminary safety data for 6-methylquinazolin-4-ol is available from GHS classifications, indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5]

Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

This protocol provides a general guideline for an initial assessment of the acute oral toxicity of a substance.

Materials:

-

Rats (typically one sex, e.g., female)

-

6-Methylquinazolin-4-one

-

Vehicle for administration (e.g., corn oil or water)

-

Oral gavage needles

Procedure:

-

Acclimatize the animals to the laboratory conditions.

-

Fast the animals overnight before dosing.

-

Administer a single oral dose of the test substance to a group of animals. A starting dose of 300 mg/kg or 2000 mg/kg (limit test) is often used.[20]

-

Observe the animals closely for mortality and clinical signs of toxicity at regular intervals on the day of dosing and daily thereafter for 14 days.[20][21]

-

Record body weight changes.

-

At the end of the observation period, perform a gross necropsy on all animals.

-

Based on the results (mortality and morbidity), the LD₅₀ can be estimated, and the substance can be classified for its acute oral toxicity.[22][23]

Pharmacokinetics (ADME)

The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for its development as a drug. While specific experimental ADME data for 6-methylquinazolin-4-one is limited in the public domain, studies on quinazolinone derivatives suggest that their pharmacokinetic properties can be modulated through chemical modifications.[24] Some in vivo pharmacokinetic studies on quinazoline derivatives in rodents have been reported, providing a basis for designing similar studies for 6-methylquinazolin-4-one.[3][25][26][27][28]

Conclusion and Future Directions

6-Methylquinazolin-4-one (CAS 19181-53-4) is a versatile scaffold with significant potential in drug discovery, particularly in the areas of oncology and inflammation. This guide has provided a comprehensive overview of its physicochemical properties, detailed synthetic and analytical protocols, and an exploration of its biological activities.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by 6-methylquinazolin-4-one.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity.

-

Comprehensive ADME/Tox Profiling: Conducting thorough in vitro and in vivo studies to assess its drug-like properties and safety profile.

The information presented herein serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for further investigation and the potential translation of this promising compound into novel therapeutics.

References

- 1. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics, safety, and hydrolysis of oral pyrroloquinazolinediamines administered in single and multiple doses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. ijoer.com [ijoer.com]

- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 17. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. geacindia.gov.in [geacindia.gov.in]

- 23. dep.nj.gov [dep.nj.gov]

- 24. texaschildrens.org [texaschildrens.org]

- 25. The pharmacokinetics of the quinazoline antifolate ICI D 1694 in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 27. Phase I and pharmacokinetic study of halofuginone, an oral quinazolinone derivative in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Foreword: The Quinazolinone Scaffold - A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to the Biological Activities of 6-Methylquinazolin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a perpetual endeavor in biomedical science. Within the vast landscape of heterocyclic chemistry, the quinazoline nucleus, and specifically its oxidized form, quinazolin-4-one, stands out as a "privileged scaffold." This distinction is earned due to its remarkable versatility and its presence in numerous molecules exhibiting a wide spectrum of pharmacological activities.[1][2][3] From fighting microbial infections to halting the proliferation of cancer cells, quinazolinone derivatives have consistently proven their mettle.[2][4][5]

This guide focuses on a specific, yet highly significant, subset: This compound derivatives . The introduction of a methyl group at the 6-position of the quinazolinone core serves as a critical anchor point for synthetic elaboration. By strategically modifying other positions, particularly the 2nd and 3rd, medicinal chemists can fine-tune the molecule's properties to achieve enhanced potency and selectivity against various biological targets. This document provides a comprehensive exploration of the synthesis, diverse biological activities, and therapeutic potential of these promising compounds, grounded in rigorous scientific evidence and practical insights.

Part 1: Synthesis and Chemical Framework

The therapeutic potential of any scaffold is intrinsically linked to its synthetic accessibility. Fortunately, the 6-methylquinazolin-4-one core can be constructed through robust and versatile chemical reactions, allowing for the generation of diverse compound libraries for biological screening.

Core Synthesis Strategy: From Anthranilic Acid to Quinazolinone

The most prevalent and efficient pathway to the 6-methylquinazolin-4-one scaffold begins with 5-methylanthranilic acid . The Niementowski quinazolinone synthesis is a classic and reliable method.[1] The fundamental transformation involves the condensation of the anthranilic acid derivative with a source of a single carbon atom, typically an amide or an acid anhydride.

A representative synthetic protocol is detailed below:

Experimental Protocol: Synthesis of 6-methylquinazolin-4(3H)-one (Core Scaffold)

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 5-methylanthranilic acid (1 equivalent) with an excess of formamide (3-5 equivalents).

-

Thermal Cyclization: Heat the reaction mixture to 150-160 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Scientific Rationale: At this elevated temperature, the formamide acts as both a reactant and a solvent. The initial step is the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable quinazolinone ring system.

-

-

Isolation and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual formamide.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 6-methylquinazolin-4(3H)-one.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Generating Diversity: The Key to Modulating Bioactivity

The true power of the 6-methylquinazolin-4-one scaffold lies in the ability to introduce various substituents at the 2nd and 3rd positions. This is where structure-activity relationships (SAR) are built.

-

Substitution at C2: The methyl group in 2-methyl-6-bromoquinazolin-4-one can be functionalized, for example, by bromination to yield a 2-bromomethyl derivative. This reactive handle allows for the introduction of various nucleophiles, such as thiols or amines, to build complex side chains.[6]

-

Substitution at N3: The nitrogen at the 3-position can be readily alkylated or acylated. A common strategy involves reacting the core with various amines in the presence of a dehydrating agent like phosphorus trichloride (PCl₃) or by creating Schiff base intermediates that can be further cyclized.[7][8]

The following diagram illustrates the general workflow for synthesizing and diversifying the 6-methylquinazolin-4-one core.

Caption: General workflow for synthesis and diversification of the this compound core.

Part 2: Major Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated significant efficacy across several key therapeutic areas.

Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antibacterial and antifungal agents. Quinazolinone derivatives have emerged as a promising source of such agents.[5][9]

Structure-Activity Relationship (SAR) Insights: Studies have consistently shown that antimicrobial potency is heavily influenced by the nature of substituents.[5]

-

Positions 2 and 3: The presence of substituted aromatic rings at the 3-position and methyl or thiol groups at the 2-position are often essential for activity.[5]

-

Position 6: The presence of a halogen atom (e.g., bromo, iodo) at the 6-position can significantly enhance antimicrobial effects.[5][10][11]

Mechanism of Action: One of the primary mechanisms through which quinazolinones exert their antibacterial effects is the inhibition of DNA gyrase .[9] This essential bacterial enzyme is responsible for managing DNA supercoiling during replication. Its inhibition leads to the disruption of DNA synthesis and, ultimately, bacterial cell death.

Caption: Mechanism of antibacterial action via DNA gyrase inhibition.

Data Summary: Antibacterial Activity

| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |

| II | 6-nitro | Bacillus subtilis | Not specified, but "remarkable activity" | |

| II | 6-nitro | Staphylococcus aureus | Not specified, but "remarkable activity" | |

| II | 6-nitro | Escherichia coli | Not specified, but "remarkable activity" | |

| A-4 | 6-bromo, 2,3-disubstituted | Pseudomonas aeruginosa | "Excellent activity" | [10] |

| 5a | 2,3-disubstituted | E. coli | 1-16 | [9] |

| 6y | 2,7-disubstituted | S. aureus (MRSA) | 0.02 | [12] |

Anticancer Activity

Perhaps the most extensively studied application of quinazolinones is in oncology.[4] Several derivatives have been investigated as potent inhibitors of cancer cell proliferation, acting through various critical signaling pathways.[3][13][14]

Mechanisms of Action: The anticancer effects of quinazolinone derivatives are multifactorial, targeting key vulnerabilities in cancer cells.

-

EGFR Tyrosine Kinase Inhibition: Many cancer types exhibit over-expression of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell growth and proliferation. 4-Anilinoquinazoline derivatives are particularly effective as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, blocking downstream signaling.[2][5]

-

PI3K/AKT/mTOR Pathway Inhibition: This pathway is central to cell survival, growth, and metabolism and is frequently dysregulated in cancer. Certain quinazoline derivatives have been identified as potent inhibitors of phosphoinositide-3-kinase (PI3K), a critical node in this pathway.[13][15]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division (mitosis). Some quinazoline derivatives can interfere with the polymerization of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]

-

Induction of Apoptosis: Many derivatives can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[3]

Caption: Inhibition of the EGFR-PI3K signaling pathway by quinazolinone derivatives.

Data Summary: Cytotoxic Activity (IC₅₀ Values)

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3a | 6-iodo, 2-methyl, 3-substituted | Various | "Remarkable activity" | [7] |

| 26 | 4,6-disubstituted | HCT-116 (Colon) | Not specified, but "potent" | [13] |

| 26 | 4,6-disubstituted | MCF-7 (Breast) | Not specified, but "potent" | [13] |

| 2 | 2,4,6-trisubstituted | MCF-7 (Breast) | 2.49 | [15] |

| 29 | 4-indolyl | PC-9 (Lung) | 0.5 | [14] |

| 5 | 2,8-disubstituted | HeLa (Cervical) | "Promising activity" | [16] |

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Quinazolinone derivatives have demonstrated significant potential as anti-inflammatory agents, often evaluated using the carrageenan-induced rat paw edema model.[6][8][17]

SAR and Mechanism: The anti-inflammatory potential is enhanced by incorporating other heterocyclic moieties, such as azetidinones and thiazolidinones, at the 3-position.[8] While the exact mechanism is still under investigation for many derivatives, it is widely believed to involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX), which are responsible for prostaglandin synthesis.[18]

Data Summary: Anti-inflammatory Activity

| Compound ID | Substitution Pattern | Inhibition of Edema (%) | Reference |

| 21 | 6-bromo, 2-methyl, 3-thiazolidinone | 32.5 | [8] |

| 43 | 2,3,6-trisubstituted | 36.25 | [6] |

| Compound 2 | 6-bromo, 2,3-disubstituted | 83.55 (at 10 mg/kg) | [19] |

| General | Quinazolinone core | 96.78 (at 10 mg/kg) | [18] |

Part 3: Concluding Remarks and Future Directions

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability allows for extensive chemical exploration, while its derivatives have consistently demonstrated potent and diverse biological activities. The research highlighted in this guide underscores its significant potential in developing new therapies for infectious diseases, cancer, and inflammatory conditions.

Future research should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets for derivatives showing potent activity to enable rational, target-based drug design.

-

Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Combating Resistance: Designing novel derivatives that can overcome existing drug resistance mechanisms, particularly in oncology and microbiology.

-

Hybrid Molecules: Combining the quinazolinone scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.

The this compound core and its derivatives will undoubtedly continue to be a fertile ground for the discovery of next-generation therapeutic agents.

References

- 1. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. jptcp.com [jptcp.com]

- 19. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]

Mechanisms of Action for Quinazolinone-Based Compounds

An In-Depth Technical Guide to the

Introduction: The Versatility of the Quinazolinone Scaffold

The quinazolinone core, a bicyclic heterocyclic system composed of fused benzene and pyrimidine rings, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its structural rigidity, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of its physicochemical properties and biological activities.[2] This inherent flexibility has enabled the development of quinazolinone derivatives that exhibit a remarkable breadth of pharmacological effects, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][4]

This guide provides a detailed exploration of the primary mechanisms through which quinazolinone-based compounds exert their therapeutic effects. We will delve into their interactions with key biological targets at a molecular level, supported by field-proven experimental methodologies for their validation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

I. Anticancer Mechanisms of Action

Quinazolinone derivatives have emerged as a cornerstone in modern oncology, primarily through their ability to modulate critical pathways involved in cell proliferation, survival, and division.[5][6] Two of the most well-characterized mechanisms are the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization.

A. Inhibition of Epidermal Growth Factor Receptor (EGFR)

The EGFR is a receptor tyrosine kinase (RTK) that plays a pivotal role in regulating cell growth, proliferation, and survival.[7] Its dysregulation, often through overexpression or activating mutations, is a key driver in numerous cancers, including non-small cell lung cancer (NSCLC), colorectal, and breast cancer, making it a validated therapeutic target.[7][8]

Molecular Mechanism

Quinazolinone-based EGFR inhibitors, such as gefitinib and erlotinib, function as ATP-competitive inhibitors. They bind to the kinase domain's ATP-binding pocket, preventing the autophosphorylation of the receptor upon ligand binding.[9][10] This blockade abrogates downstream signaling through critical pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[7] The quinazolinone scaffold provides the core structure that anchors the molecule within the hinge region of the kinase domain, while specific substitutions allow for interactions with other key residues, enhancing potency and selectivity.[10][11]

Data Presentation: Potency of Quinazolinone-Based EGFR Inhibitors

The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀) against the EGFR kinase.

| Compound | EGFR IC₅₀ | Target Cell Line | GI₅₀ | Reference |

| Erlotinib | 0.045 µM | - | - | [11] |

| Compound 6d (novel derivative) | 0.069 µM | NCI-H460 (Lung) | 0.789 µM | [11] |

| Compound 5k (novel derivative) | 0.010 µM | A549 (Lung) | - | [10] |

| Compound 8b (novel derivative) | 1.37 nM | - | - | [9] |

| Compound 24 (dual inhibitor) | 13.40 nM | COLO-205 (Colon) | 15.1 µM | [12] |

GI₅₀: 50% growth inhibition concentration.

Experimental Protocol: Cell-Based EGFR Phosphorylation Assay

This protocol describes a method to assess the ability of a test compound to inhibit EGFR autophosphorylation in a cellular context, providing a physiologically relevant measure of target engagement.

Causality: Using a whole-cell system like the A431 cell line, which endogenously overexpresses EGFR, ensures that the compound's activity is measured in the presence of cellular membranes, transporters, and metabolic enzymes, offering a more translatable result than a purely biochemical assay.[8] The use of a luminescence-based ATP measurement (CellTiter-Glo) provides a robust and high-throughput method to assess cell viability as a downstream consequence of EGFR inhibition.[13]

-

Cell Culture: Culture A431 human epidermoid carcinoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed the A431 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the quinazolinone test compound in serum-free media. Remove the culture media from the wells and replace it with the compound-containing media. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., erlotinib). Incubate for 2-4 hours.

-

Ligand Stimulation: Stimulate the cells by adding Epidermal Growth Factor (EGF) to a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add 50 µL of lysis buffer containing protease and phosphatase inhibitors to each well. Incubate on ice for 20 minutes.

-

Phospho-EGFR Detection (ELISA):

-

Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody specific for total EGFR.

-

After incubation and washing, add a detection antibody specific for phosphorylated EGFR (e.g., anti-phospho-Y1068) conjugated to an enzyme like HRP.

-

Wash the plate and add a chemiluminescent or colorimetric substrate.

-

Measure the signal using a plate reader.

-

-

Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal or total protein concentration. Plot the normalized signal against the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Visualization: EGFR Signaling Inhibition

B. Disruption of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[14] Their constant assembly (polymerization) and disassembly (depolymerization) are essential for cell division, particularly the formation of the mitotic spindle.[15] Targeting microtubule dynamics is a clinically validated anticancer strategy.[14]

Molecular Mechanism

Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[1][5][16] These compounds typically bind to the colchicine-binding site on β-tubulin.[16][17][18] This interaction physically prevents the tubulin dimers from assembling into protofilaments and, subsequently, functional microtubules.[1] The disruption of microtubule dynamics leads to a cascade of cellular events: the spindle assembly checkpoint is activated, the cell cycle is arrested in the G2/M phase, and apoptosis is ultimately induced.[17][19]

Experimental Protocol: In Vitro Fluorescence-Based Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin, providing a clear and direct validation of the mechanism.

Causality: This cell-free system isolates the interaction between the compound and its direct target (tubulin), eliminating confounding variables from other cellular pathways. The assay monitors polymerization in real-time by tracking the fluorescence increase of a reporter dye that preferentially binds to polymerized microtubules.[14] This provides quantitative data on the rate and extent of polymerization, allowing for a precise determination of inhibitory activity.[20]

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., porcine brain tubulin) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL.[14][15]

-

Supplement the buffer with 1 mM GTP and a fluorescent reporter dye (e.g., DAPI).[15]

-

Prepare 10x stocks of the test compound, a positive control inhibitor (e.g., Nocodazole or Colchicine), and a positive control enhancer (e.g., Paclitaxel) in the same buffer.[14]

-

-

Assay Setup:

-

Pre-warm a fluorescence microplate reader to 37°C. Use a black, opaque 96-well plate.

-

Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

-

To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[14]

-

-

Data Acquisition:

-

Immediately place the plate in the pre-warmed plate reader.

-

Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration.

-

The resulting sigmoidal curve represents three phases: nucleation, growth, and plateau.[14]

-

Calculate the Vmax (maximum rate of polymerization) from the slope of the growth phase.

-

Determine the IC₅₀ value by plotting the Vmax or the plateau fluorescence against the compound concentration.

-

Visualization: Tubulin Polymerization Assay Workflow

II. Central Nervous System (CNS) Mechanisms of Action

The quinazolinone scaffold is also prominent in neuropharmacology, most notably for its sedative-hypnotic and anticonvulsant properties. The primary target for these effects is the GABA-A receptor.

A. Positive Allosteric Modulation of GABA-A Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[21] The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions to flow into the neuron, causing hyperpolarization and reducing neuronal excitability.

Molecular Mechanism

Certain quinazolinone derivatives, most famously methaqualone, act as positive allosteric modulators (PAMs) of the GABA-A receptor.[22][23][24] As a PAM, the compound binds to a site on the receptor that is distinct from the GABA binding site itself.[21] This binding enhances the effect of GABA, increasing the frequency or duration of channel opening and leading to a greater influx of chloride ions. The result is an amplified inhibitory signal, which underlies the sedative, anxiolytic, and anticonvulsant effects.[21]

Crucially, studies have shown that the methaqualone binding site is distinct from those of other GABA-A modulators like benzodiazepines and barbiturates.[22][23][24] It is proposed to act at the transmembrane β(+)/α(-) subunit interface, a site that may overlap with that of the general anesthetic etomidate.[22][23] This unique binding mode explains its distinct pharmacological profile.

Experimental Protocol: In Vivo Anticonvulsant Screening (PTZ Model)

This protocol uses a chemically-induced seizure model in rodents to evaluate the anticonvulsant efficacy of a test compound, a hallmark of GABA-A PAM activity.

Causality: The pentylenetetrazole (PTZ) model is a well-validated screening tool that is particularly sensitive to drugs that enhance GABAergic neurotransmission.[25][26] PTZ is a non-competitive GABA-A receptor antagonist; therefore, a compound that can protect against PTZ-induced seizures is likely acting to enhance the function of the remaining GABA system.[27] Observing the delay in seizure onset and the percentage of protected animals provides a clear, quantifiable measure of in vivo efficacy.[28] To confirm the mechanism, a follow-up experiment using flumazenil, a benzodiazepine-site antagonist that can also block the effects of other modulators, can be performed.[28]

-

Animal Acclimation: Acclimate male Swiss albino mice (20-25g) to laboratory conditions for at least one week.[27]

-

Grouping and Dosing:

-

Divide animals into groups (n=6-8 per group).

-

Group 1: Vehicle Control (e.g., 7% Tween-80 in saline, administered intraperitoneally, i.p.).

-

Group 2: Positive Control (e.g., Diazepam, 5 mg/kg, i.p.).

-

Groups 3-5: Test Compound at various doses (e.g., 50, 100, 150 mg/kg, i.p.).[28]

-

-

Seizure Induction: 30-60 minutes after drug administration, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneously).[27]

-

Observation: Immediately place each mouse in an individual observation chamber and observe for 30 minutes.

-

Data Collection: Record the following parameters:

-

Latency: Time to the onset of the first myoclonic jerk or generalized clonic seizure.

-

Protection: The percentage of animals in each group that do not exhibit generalized tonic-clonic seizures.

-

-

Data Analysis: Use statistical methods (e.g., ANOVA followed by Dunnett's test) to compare the latency times between treated groups and the vehicle control. Use Fisher's exact test to compare protection percentages.

Visualization: GABA-A Receptor Modulation

III. Anti-inflammatory Mechanism of Action

Chronic inflammation is implicated in a wide range of diseases. Quinazolinone derivatives have been investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[29][30]

A. Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[31] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation.[31]

Molecular Mechanism

Certain quinazolinone derivatives have been shown to act as selective inhibitors of the COX-2 enzyme.[29][30][32] By inhibiting COX-2, these compounds block the production of pro-inflammatory prostaglandins, thereby reducing the signs of inflammation such as edema, erythema, and pain. The selectivity for COX-2 over COX-1 is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1.[32]

Experimental Protocol: In Vitro LPS-Induced Cytokine Release Assay

This cell-based assay provides a functional measure of a compound's anti-inflammatory activity by quantifying its ability to inhibit the release of pro-inflammatory mediators from immune cells.

Causality: This protocol uses the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of these cells, inducing a strong inflammatory response that includes the production and release of cytokines like Tumor Necrosis Factor-alpha (TNF-α).[33] Measuring the inhibition of TNF-α release provides a robust and physiologically relevant readout for potential anti-inflammatory effects.[31][33]

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

Differentiate the cells into macrophages by treating them with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

-

Assay Setup:

-

Seed the differentiated THP-1 cells in a 96-well plate and allow them to rest for 24 hours.

-

Pre-treat the cells with various concentrations of the quinazolinone test compound or a positive control (e.g., Dexamethasone) for 1-2 hours.

-

-

Inflammatory Stimulation:

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[33]

-

Incubate the plate for 4-6 hours at 37°C.

-

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Quantification (ELISA):

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.

-

Plot the percentage inhibition against compound concentration to determine the IC₅₀ value.

-

IV. Conclusion and Future Directions

The quinazolinone scaffold is a testament to the power of structural diversity in drug discovery. Its ability to be tailored to interact with a wide array of biological targets—from receptor tyrosine kinases and cytoskeletal proteins to ion channels and inflammatory enzymes—underscores its enduring importance in medicinal chemistry. The mechanisms detailed in this guide represent the most well-trodden paths of quinazolinone action, but they are by no means exhaustive.

Future research will likely focus on developing multi-target quinazolinone derivatives, such as dual EGFR/DHFR inhibitors, to combat drug resistance in cancer.[12] Furthermore, exploring novel substitutions on the quinazolinone core may uncover interactions with new biological targets, opening up therapeutic possibilities for a host of other diseases. The continued application of the robust, self-validating experimental protocols outlined herein will be critical to elucidating these new mechanisms and advancing the next generation of quinazolinone-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 4. ujpronline.com [ujpronline.com]

- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. brieflands.com [brieflands.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. maxanim.com [maxanim.com]

- 21. Methaqualone | Description, Actions, Uses, & Side Effects | Britannica [britannica.com]

- 22. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pure.fo [pure.fo]

- 24. researchgate.net [researchgate.net]

- 25. Animal Models for Screening Antiepileptic Drugs and Unani Treatments [wisdomlib.org]

- 26. researchgate.net [researchgate.net]

- 27. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. benthamscience.com [benthamscience.com]

- 30. researchgate.net [researchgate.net]

- 31. ir.vistas.ac.in [ir.vistas.ac.in]

- 32. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to Investigating 6-Methylquinazolin-4-ol as a Potential Epigenetic Modulator

Abstract: The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing activity against a range of biological targets.[1] Recently, there has been increasing evidence of quinazolines acting as inhibitors of chromatin-associated proteins.[2] For instance, certain quinazoline derivatives have been identified as potent inhibitors of G9a/GLP histone methyltransferases and DNA methyltransferases (DNMTs).[1][2] Given this precedent, novel quinazoline-containing compounds like 6-Methylquinazolin-4-ol represent intriguing candidates for investigation as epigenetic modulators. However, to date, there is no publicly available data on the biological activity of this compound, necessitating a structured, from-the-ground-up investigative approach. This technical guide outlines a comprehensive, tiered workflow for the systematic evaluation of this compound's potential as an epigenetic modulator. It provides detailed, field-proven protocols for researchers, scientists, and drug development professionals, covering initial screening, specific target identification, cellular engagement, and downstream mechanistic studies. The methodologies described herein are designed to build a robust data package to ascertain if and how this compound interacts with the epigenetic machinery.

Part 1: Foundational Screening for Bioactivity and General Epigenetic Effects

Before delving into specific epigenetic targets, it is crucial to first establish the basic bioactivity of this compound. This initial phase aims to determine the compound's cytotoxic profile and to observe any global changes in key epigenetic marks.

Determining the Therapeutic Window: Cytotoxicity Profiling

Rationale: Understanding the cytotoxicity of a compound is paramount for interpreting any subsequent biological data. A potent but highly toxic compound has limited therapeutic potential. This step establishes the concentration range where the compound is tolerated by cells, allowing for the design of meaningful downstream assays that are not confounded by cell death.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate a cancer cell line known to be sensitive to epigenetic modulation (e.g., MV-4-11 acute myeloid leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Data Presentation:

| Concentration (µM) | % Viability (Mean ± SD) |

| 100 | 5.2 ± 1.5 |

| 30 | 15.8 ± 3.2 |

| 10 | 45.1 ± 4.1 |

| 3 | 80.5 ± 5.6 |

| 1 | 95.3 ± 2.8 |

| 0.3 | 98.1 ± 1.9 |

| 0.1 | 99.2 ± 1.1 |

| Vehicle | 100 ± 2.5 |

Hypothetical data for illustrative purposes.

Global Histone Modification Profiling

Rationale: A primary screen for changes in global histone methylation or acetylation levels can provide the first clue that a compound may be targeting the enzymes responsible for these modifications. ELISA-based kits offer a high-throughput method to assess these global changes.

Experimental Protocol: Global Histone H3K9 Acetylation ELISA

-

Cell Treatment: Treat cells with this compound at non-toxic concentrations (e.g., 1 µM, 3 µM, and 10 µM, based on the MTT assay) for 24-48 hours.

-

Histone Extraction: Isolate histones from treated and control cells using an acid extraction protocol.[3]

-

ELISA: Perform the ELISA according to the manufacturer's instructions for a global H3K9ac assay kit. This typically involves coating the plate with extracted histones, incubating with a specific primary antibody against H3K9ac, followed by a secondary antibody conjugated to a detection enzyme.

-

Data Analysis: Quantify the amount of H3K9ac in each sample by measuring the absorbance and comparing it to a standard curve. Normalize the results to the total amount of histone H3.

Data Presentation:

| Treatment | H3K9ac Levels (Fold Change vs. Vehicle) |

| Vehicle | 1.0 |

| This compound (1 µM) | 1.2 ± 0.1 |

| This compound (3 µM) | 2.5 ± 0.3 |

| This compound (10 µM) | 4.8 ± 0.5 |

| SAHA (HDAC inhibitor control) | 5.2 ± 0.4 |

Hypothetical data suggesting a dose-dependent increase in H3K9 acetylation, pointing towards potential HDAC inhibition.

Part 2: Pinpointing the Molecular Target: In Vitro Enzymatic Assays

Following a positive result in the global screening assays, the next logical step is to identify the specific epigenetic enzyme or enzyme family that this compound interacts with. A panel of in vitro enzymatic assays is the most direct way to achieve this.[4][5]

Rationale: In vitro assays using purified recombinant enzymes provide a clean system to measure the direct inhibitory effect of a compound on a specific target, free from the complexities of a cellular environment.[5] This is a critical step for target validation and for understanding the compound's selectivity.

Workflow for Tiered Enzymatic Screening:

Caption: Tiered approach for in vitro enzyme screening.

Experimental Protocol: Fluorometric Histone Demethylase (HDM) Activity Assay (Example)

This protocol is exemplified for a JMJD2 family demethylase.[6]

-

Reagent Preparation: Prepare assay buffers, the JMJD2 enzyme, the H3K9me3 substrate, and the detection reagents as per the kit manufacturer's instructions (e.g., Epigenase™ JMJD2 Demethylase Activity/Inhibition Assay Kit).

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer.

-

Enzyme Reaction: To a 96-well plate, add the JMJD2 enzyme, the H3K9me3 substrate, and the diluted compound or vehicle control. Incubate at 37°C for a specified time (e.g., 60-90 minutes) to allow for the demethylation reaction to occur.

-

Detection: Stop the reaction and add the detection antibody that specifically recognizes the demethylated product (H3K9me2). Following a wash step, add a fluorescence-conjugated secondary antibody.

-

Fluorescence Reading: Read the fluorescence intensity on a microplate reader.

-

Data Analysis: Calculate the percent inhibition of enzyme activity for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation:

| Target Enzyme | IC50 (µM) of this compound |

| LSD1 | > 100 |

| JMJD2A | 2.5 |

| JMJD2C | 1.8 |

| JMJD3 | > 100 |

| G9a | > 100 |

| EZH2 | > 100 |

| DNMT1 | > 100 |

| HDAC1 | 15.7 |

| HDAC6 | 22.4 |

Hypothetical data indicating selective inhibition of JMJD2 family members.

Part 3: Confirming Target Engagement in a Cellular Context

Demonstrating that a compound inhibits a purified enzyme in a test tube is a crucial first step, but it is essential to confirm that it can enter a cell and bind to its intended target in that complex environment.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical method to verify drug-target engagement in intact cells.[7][8] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[9][10] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be observed, confirming target engagement.[11]

Experimental Protocol: CETSA for JMJD2C

-

Cell Treatment: Treat cells with a high concentration of this compound (e.g., 10x the enzymatic IC50) and a vehicle control for 1-2 hours.

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Western Blot Analysis: Collect the supernatant (containing the soluble proteins) and analyze the levels of the target protein (JMJD2C) and a control protein (e.g., GAPDH) by Western blotting.[12][13][14]

-

Data Analysis: Quantify the band intensities and plot the fraction of soluble protein at each temperature for both the treated and vehicle control samples. A shift in the melting curve to the right indicates thermal stabilization and target engagement.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Cellular Target Inhibition: Western Blot for Histone Marks

Rationale: Following confirmation of target engagement, the next step is to demonstrate that this engagement leads to the inhibition of the enzyme's activity within the cell. This is achieved by measuring the levels of the specific histone mark that the target enzyme is responsible for. For a JMJD2 inhibitor, we would expect to see an increase in the methylation mark it removes (H3K9me3).[3]

Experimental Protocol: Western Blot for H3K9me3

-

Cell Treatment: Treat cells with a dose-range of this compound for 24-72 hours.

-

Histone Extraction: Extract histones from the treated cells.[3]

-

SDS-PAGE and Transfer: Separate the histone proteins on a high-percentage SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[15]

-

Immunoblotting: Probe the membrane with a primary antibody specific for H3K9me3. Also, probe for total Histone H3 as a loading control.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

-

Data Analysis: Quantify the band intensities and normalize the H3K9me3 signal to the total H3 signal.

Data Presentation:

| Treatment | H3K9me3 Level (Normalized to Total H3) |

| Vehicle | 1.0 |

| This compound (1 µM) | 1.5 ± 0.2 |

| This compound (3 µM) | 3.1 ± 0.4 |

| This compound (10 µM) | 5.6 ± 0.6 |

Hypothetical data showing a dose-dependent increase in the H3K9me3 mark, consistent with JMJD2 inhibition.

Part 4: Elucidating Downstream Biological Consequences

After establishing target engagement and cellular activity, the focus shifts to understanding the downstream effects of modulating the target. This involves investigating how the compound-induced epigenetic changes alter gene expression and, ultimately, cellular phenotype.

Chromatin Immunoprecipitation (ChIP)-qPCR

Rationale: ChIP-qPCR allows for the investigation of histone modifications at specific gene promoters.[16][17][18] If this compound inhibits JMJD2, we would expect to see an increased accumulation of the H3K9me3 repressive mark at the promoter regions of genes known to be regulated by JMJD2.

Experimental Protocol: ChIP-qPCR for a Target Gene Promoter

-

Cell Treatment and Crosslinking: Treat cells with this compound or vehicle. Then, crosslink proteins to DNA using formaldehyde.[16]

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K9me3. Use protein A/G beads to pull down the antibody-histone-DNA complexes.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform quantitative PCR on the purified DNA using primers specific for the promoter of a known JMJD2 target gene (e.g., a tumor suppressor gene). An IgG antibody control and input DNA control are essential.[19]

-

Data Analysis: Calculate the enrichment of the target gene promoter in the H3K9me3-immunoprecipitated sample relative to the IgG control and normalized to the input.

Transcriptomic Analysis by RNA-Sequencing

Rationale: To gain a global view of the transcriptional changes induced by this compound, RNA-sequencing (RNA-Seq) is the method of choice.[20] This will reveal which genes are up- or down-regulated following treatment, providing insights into the biological pathways being affected.

Experimental Protocol: RNA-Seq

-

Cell Treatment and RNA Extraction: Treat cells with this compound and a vehicle control. Extract total RNA of high quality.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: Sequence the libraries on a next-generation sequencing platform.

-

Data Analysis: The bioinformatics workflow includes quality control of raw reads, alignment to a reference genome, quantification of gene expression, and differential expression analysis.[21][22][23][24]

Data Presentation:

-

Volcano Plot: Visualizing differentially expressed genes.

-

Heatmap: Showing expression patterns of key gene sets across different treatment conditions.

-

Pathway Analysis: Using tools like GSEA or KEGG to identify enriched biological pathways among the differentially expressed genes.

Caption: A standard RNA-Seq data analysis workflow.

Conclusion and Future Directions

This guide provides a systematic, multi-tiered framework for the initial investigation of a novel compound, this compound, as a potential epigenetic modulator. By progressing from broad phenotypic screens to specific enzymatic assays, cellular target validation, and downstream functional genomics, a researcher can build a comprehensive profile of the compound's mechanism of action.

Should the hypothetical data presented here hold true, this compound would be identified as a selective inhibitor of the JMJD2 family of histone demethylases. Future work would then focus on lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and ultimately, in vivo efficacy studies in relevant disease models. This structured approach ensures that research efforts are data-driven, efficient, and built upon a foundation of scientific integrity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Histone Modification [labome.com]

- 4. Epigenetic assays for chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epigentek.com [epigentek.com]

- 7. benchchem.com [benchchem.com]

- 8. news-medical.net [news-medical.net]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Histone western blot protocol | Abcam [abcam.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]

- 15. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 18. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - CA [thermofisher.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. RNA-Seq Data Analysis | RNA sequencing software tools [illumina.com]

- 21. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]

- 22. Hands-on: Reference-based RNA-Seq data analysis / Reference-based RNA-Seq data analysis / Transcriptomics [training.galaxyproject.org]

- 23. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 24. blog.genewiz.com [blog.genewiz.com]

An In-depth Technical Guide to the Solubility and Stability of 6-Methylquinazolin-4-ol in Research Solvents

Introduction: Understanding the Foundational Properties of a Promising Scaffold

6-Methylquinazolin-4-ol, a derivative of the quinazolinone heterocyclic system, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The quinazolinone core is a privileged structure, forming the basis of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The successful development and application of this compound in any research endeavor hinges on a thorough understanding of its fundamental physicochemical properties: solubility and stability.

This technical guide provides an in-depth exploration of the solubility and stability of this compound in common research solvents. As your Senior Application Scientist, my objective is not merely to present data but to provide a framework for rational experimental design. We will delve into the causality behind solvent selection, the principles of stability testing, and provide robust, self-validating protocols to empower researchers, scientists, and drug development professionals to confidently work with this promising molecule.

Part 1: Solubility Profile of this compound

The solubility of a compound is a critical parameter that dictates its handling, formulation, and bioavailability. While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior based on the properties of the quinazolinone scaffold and its derivatives.

Theoretical Considerations and Solvent Selection Rationale

The this compound molecule possesses both hydrogen bond donors and acceptors, along with a fused aromatic system. This structure suggests a preference for polar organic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent solvents for a wide range of organic molecules due to their high polarity and ability to solvate both polar and nonpolar moieties.[4] For quinazolinone derivatives, DMSO is a common choice for preparing stock solutions for in vitro assays.[5][6]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Alcohols like ethanol and methanol can engage in hydrogen bonding with this compound, facilitating dissolution. Their utility may be slightly lower than that of polar aprotic solvents for achieving high concentrations.

-

Aqueous Solutions (e.g., Water, PBS): The aqueous solubility of quinazolinone derivatives can be limited due to the hydrophobic nature of the fused ring system.[7] The solubility in aqueous buffers is often pH-dependent, as the quinazolinone scaffold contains basic nitrogen atoms that can be protonated at acidic pH, thereby increasing solubility.[8]

-

Non-Polar Solvents (e.g., Hexane, Chloroform): Due to the polar nature of the quinazolinone core, this compound is expected to have very limited solubility in non-polar solvents.[9]

Estimated Solubility of this compound

The following table provides an estimated solubility profile based on the general characteristics of quinazolinone derivatives. It is imperative for researchers to experimentally determine the precise solubility for their specific experimental conditions and desired concentrations.

| Solvent | Type | Estimated Solubility | Rationale & Key Considerations |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for creating high-concentration stock solutions.[5][6] Ensure use of anhydrous DMSO to avoid precipitation. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a good choice for initial dissolution.[7] |

| Ethanol (EtOH) | Polar Protic | Moderate | Useful for applications where DMSO is not suitable. Warming may be required to achieve higher concentrations. |

| Methanol (MeOH) | Polar Protic | Moderate | Similar to ethanol, a viable alternative polar protic solvent.[9] |

| Water | Polar Protic | Low | Expected to have poor aqueous solubility at neutral pH.[7] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Low | Solubility is likely to be pH-dependent; may be higher at acidic pH.[8] |

Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility

This protocol provides a robust method for determining the equilibrium solubility of this compound in a chosen solvent. The principle lies in creating a saturated solution and quantifying the amount of dissolved solute.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the mixture by shaking or rotating at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

Alternatively, filter the solution using a chemically inert syringe filter (e.g., PTFE) with a pore size of 0.22 µm.

-

-

Quantification of Solute:

-

Carefully collect a precise aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a suitable analytical method.

-

Quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[10]

-

-

Calculation:

-

Calculate the original concentration in the supernatant, which represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Diagram: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of this compound.

Part 2: Stability Profile of this compound

Understanding the chemical stability of this compound is paramount for ensuring the integrity of experimental results and for defining appropriate storage and handling conditions. Degradation of the compound can lead to a loss of potency and the formation of potentially interfering byproducts.

Factors Influencing Stability

The stability of the quinazolinone scaffold can be influenced by several factors:

-

pH: The lactam-lactim tautomerism of the quinazolinone ring system can be influenced by pH, which may affect its stability.[1] Hydrolysis under strongly acidic or basic conditions is a potential degradation pathway.[11]

-

Temperature: Elevated temperatures can accelerate degradation processes. Thermal decomposition studies on related pyrazolo-quinazoline derivatives have shown that degradation is a single-step process, with stability varying based on substitutions.[12][13]

-

Light: The quinazolin-4(3H)-one core has been reported to be exceptionally photostable due to the ultrashort lifetimes of its excited states, which favor non-radiative decay.[14] However, it is always good practice to protect solutions from prolonged exposure to direct light, especially UV light, as phototoxic metabolites can sometimes be a concern for pharmaceutical compounds.[14][15]

-

Oxidation: The presence of oxidizing agents can potentially lead to the degradation of the molecule.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the literature, we can hypothesize potential routes based on the chemistry of the quinazolinone scaffold:

-

Hydrolysis: Under harsh acidic or basic conditions, the amide bond in the quinazolinone ring could be susceptible to hydrolysis, leading to ring-opening.

-

Oxidation: The methyl group on the benzene ring or other positions on the heterocyclic system could be susceptible to oxidation.

Experimental Protocol: Forced Degradation Study

A forced degradation study is an essential component of stability assessment. It involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products and pathways.[11][16]

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80-100 °C).

-

Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[14]

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including an unstressed control, using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and/or a mass spectrometer (MS).[10] A stability-indicating method is one that can separate the intact drug from its degradation products.

-

-

Data Evaluation:

-

Quantify the amount of remaining this compound in each sample.